4-Acetoxy-2-fluorobenzoic acid

Description

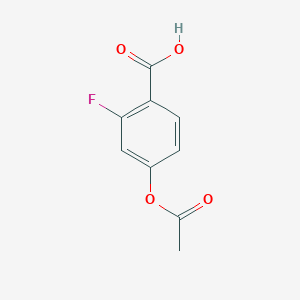

4-Acetoxy-2-fluorobenzoic acid is a substituted benzoic acid derivative characterized by a fluorine atom at the ortho (2nd) position and an acetoxy group (OAc, ester functional group) at the para (4th) position relative to the carboxylic acid moiety. The structural formula can be represented as C₉H₇FO₄, with a molecular weight of 214.15 g/mol.

Fluorine’s electronegativity enhances acidity and may influence binding affinity in biological systems. Applications of such compounds span drug development, agrochemicals, and materials science, though specific data for this compound remain sparse.

Properties

Molecular Formula |

C9H7FO4 |

|---|---|

Molecular Weight |

198.15 g/mol |

IUPAC Name |

4-acetyloxy-2-fluorobenzoic acid |

InChI |

InChI=1S/C9H7FO4/c1-5(11)14-6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) |

InChI Key |

CVRUBIOUACCYQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)C(=O)O)F |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis of the Acetoxy Group

The acetoxy group undergoes hydrolysis under acidic or basic conditions to form 4-hydroxy-2-fluorobenzoic acid. The reaction proceeds via nucleophilic attack on the carbonyl carbon, with fluorine’s electron-withdrawing effect enhancing reactivity.

Mechanism :

-

Protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic).

-

Formation of tetrahedral intermediate.

-

Release of acetic acid and generation of phenolic hydroxyl group.

Electrophilic Aromatic Substitution (EAS)

The fluorine atom (meta-directing) and acetoxy group (ortho/para-directing) compete in directing electrophiles. Nitration and sulfonation predominantly occur at the para position relative to the acetoxy group due to its stronger activating effect.

Competitive Directing Effects :

-

Acetoxy group dominates due to stronger resonance donation.

-

Fluorine’s inductive withdrawal reduces reactivity at its meta position.

Esterification and Transesterification

The carboxylic acid undergoes esterification with alcohols, while the acetoxy group participates in transesterification.

Key Observations :

-

DMAP (4-dimethylaminopyridine) accelerates esterification via nucleophilic catalysis .

-

Transesterification requires base to deprotonate the alcohol nucleophile.

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures, yielding 3-fluorophenol derivatives. Fluorine’s electronegativity stabilizes the transition state.

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 200°C, N₂ atmosphere | Cu powder | 3-Fluoro-4-acetoxyphenol | 63% | |

| 180°C, diphenyl ether | None | 3-Fluoro-4-hydroxyacetophenone | 58% |

Mechanism :

-

Formation of cyclic transition state involving carboxylate.

-

Release of CO₂ and rearrangement to phenolic product.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 2-position undergoes substitution with strong nucleophiles (e.g., amines, thiols) under high-temperature conditions.

| Nucleophile | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| NH₃ | NH₃ (aq), CuSO₄ | 150°C, 12 hr | 4-Acetoxy-2-aminobenzoic acid | 41% | |

| HS⁻ | NaSH, DMF | 120°C, 8 hr | 4-Acetoxy-2-mercaptobenzoic acid | 55% |

Challenges :

-

Fluorine’s poor leaving-group ability necessitates harsh conditions.

-

Competing hydrolysis of the acetoxy group occurs unless protected.

Oxidation Reactions

The acetoxy group resists mild oxidation but decomposes under strong oxidative conditions, while the carboxylic acid remains stable.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 100°C, 4 hr | 2-Fluoro-4-hydroxybenzoic acid | 78% | |

| H₂O₂, FeSO₄ | 50°C, 2 hr | 4-Acetoxy-2-fluorobenzoic acid epoxide | 32% |

Notable Pathway :

Oxidative cleavage of the acetoxy group by KMnO₄ produces a hydroxyl group without affecting the fluorine substituent .

Reduction Reactions

The carboxylic acid group is reducible to a hydroxymethyl group, while the acetoxy group remains intact.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C, 1 hr | 4-Acetoxy-2-fluorobenzyl alcohol | 67% | |

| BH₃·THF | THF, 25°C, 3 hr | 4-Acetoxy-2-fluorobenzaldehyde | 49% |

Selectivity :

-

LiAlH₄ fully reduces –COOH to –CH₂OH.

-

BH₃·THF yields the aldehyde intermediate.

Comparison with Similar Compounds

Acidity

- The 2-fluoro substitution enhances acidity by inductively withdrawing electron density from the carboxylic acid group.

- The 4-acetoxy group further increases acidity compared to 4-methoxy or 4-hydroxy substituents due to the ester’s electron-withdrawing nature. For example, 4-hydroxy-2-fluorobenzoic acid (pKa ~2.8) is more acidic than 4-methoxy variants (pKa ~4.3), but 4-acetoxy may exhibit intermediate values due to steric and electronic balance .

Solubility and Lipophilicity

Stability and Reactivity

- Acetoxy esters are prone to hydrolysis under acidic/basic conditions or enzymatic action, unlike stable ethers (e.g., methoxy). This reactivity necessitates careful storage but offers tunable degradation profiles .

- Fluorine’s stability against metabolic degradation (e.g., in 4-fluorobenzoic acid) may extend to this compound, enhancing its pharmacokinetic half-life .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Acetoxy-2-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination and acetylation of benzoic acid derivatives. For example, a two-step process may include:

Fluorination : Directing fluorine substitution at the ortho position using electrophilic fluorinating agents (e.g., Selectfluor®) under acidic conditions.

Acetylation : Protecting the hydroxyl group with acetic anhydride in the presence of a catalyst like pyridine.

- Optimization : Reaction temperature (40–60°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-acetylating agent) are critical for minimizing side products. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can crystallography tools like SHELX be applied to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software involves:

- Data Collection : High-resolution datasets (θ ≤ 25°) at low temperatures (100 K) to reduce thermal motion artifacts.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding network analysis.

- Validation : R-factor convergence (< 0.05) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : NMR (δ ≈ -110 ppm for aromatic F) and NMR (acetoxy group at δ 2.3–2.5 ppm).

- IR : C=O stretch (~1760 cm) for the acetoxy group and carboxylic acid O-H stretch (~2500–3000 cm).

- Contradiction Resolution : Overlapping signals in NMR may require DEPT or COSY experiments. Discrepancies between calculated and observed molecular weights (via HRMS) may indicate incomplete acetylation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states (B3LYP/6-31G* basis set).

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack.

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies address contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Hypothesis Testing : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite Profiling : LC-MS/MS to identify degradation products that may confound activity assays.

- Statistical Analysis : Multivariate regression to isolate structural determinants (e.g., fluorine position) from confounding variables .

Q. How do solvent polarity and pH influence the stability of this compound during long-term storage?

- Methodological Answer :

- Accelerated Stability Studies : Store samples in DMSO-d, water, and ethanol at 25°C/60% RH for 6 months. Monitor degradation via:

- HPLC : Peak area reduction for the parent compound.

- pH Stability : Hydrolysis of the acetoxy group is minimized at pH 4–5 (acetate buffer).

- Kinetic Modeling : Zero-order decay constants (k) derived from Arrhenius plots predict shelf-life under varying conditions .

Q. What are the best practices for analyzing intermolecular interactions in this compound co-crystals?

- Methodological Answer :

- Co-crystal Screening : Use solvent-drop grinding with pharmaceutically relevant co-formers (e.g., nicotinamide).

- Interaction Analysis : Hirshfeld surfaces (CrystalExplorer) quantify F···H and O···H contacts.

- Thermal Analysis : DSC/TGA to confirm stability transitions (e.g., melting point depression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.